molecular formula C9H18Cl2N4O B2501082 rac-(1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol dihydrochloride CAS No. 2138236-15-2

rac-(1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol dihydrochloride

Cat. No.: B2501082
CAS No.: 2138236-15-2
M. Wt: 269.17
InChI Key: KUDQTZAYGHLVCI-ZJWYQBPBSA-N
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Description

rac-(1R,2R,4S)-2-(Aminomethyl)-4-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol dihydrochloride (CAS: 2138236-15-2) is a chiral cyclopentanol derivative functionalized with an aminomethyl group and a 4-methyl-1,2,4-triazole moiety. Its molecular formula is C₉H₁₈Cl₂N₄O, with a molecular weight of 269.2 g/mol and a purity ≥95% . The compound is primarily used in research and development as a versatile small-molecule scaffold, likely targeting enzymes or receptors due to its hydrogen-bonding capabilities (hydroxyl and amino groups) and aromatic triazole ring .

Key structural features include:

  • Cyclopentanol backbone: Provides rigidity and influences stereochemical interactions.
  • 4-Methyl-1,2,4-triazole: Enhances binding via π-π stacking or metal coordination.
  • Aminomethyl group: Increases solubility and enables covalent or ionic interactions.
  • Dihydrochloride salt: Improves stability and aqueous solubility .

Properties

IUPAC Name

(1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-1,2,4-triazol-3-yl)cyclopentan-1-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O.2ClH/c1-13-5-11-12-9(13)6-2-7(4-10)8(14)3-6;;/h5-8,14H,2-4,10H2,1H3;2*1H/t6-,7+,8+;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDQTZAYGHLVCI-ZJWYQBPBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2CC(C(C2)O)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NN=C1[C@H]2C[C@@H]([C@@H](C2)O)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol dihydrochloride typically involves multiple steps:

    Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the aminomethyl group: This step often involves reductive amination reactions.

    Attachment of the triazole moiety: This can be accomplished through click chemistry, specifically the Huisgen cycloaddition reaction between an azide and an alkyne.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Reactions at the Triazole Moiety

The 4-methyl-1,2,4-triazol-3-yl group is a heteroaromatic system with nitrogen atoms capable of participating in nucleophilic or electrophilic substitutions. While direct data on this specific triazole variant is limited, analogous triazole derivatives exhibit reactivity at the N1 and N2 positions (see Table 1).

Table 1: Triazole Reactivity in Analogous Compounds

Reaction TypeReagents/ConditionsProduct OutcomeSource Analogy
AlkylationAlkyl halides, base (e.g., K₂CO₃)Substitution at triazole N1/N2 (MDPI)
Coordination ChemistryMetal ions (e.g., Cu²⁺, Fe³⁺)Metal-ligand complexes (PubChemLite)
CycloadditionAzides/alkynes (Click Chemistry)Triazole expansion (unlikely here)General Chemistry

For example, in , a triazole-thiol underwent nucleophilic substitution with a ketone-bearing triazole, suggesting that the triazole’s nitrogen atoms in the target compound may similarly react with electrophiles under basic conditions.

Aminomethyl Group Reactivity

The -CH₂NH₂ group (protonated as -CH₂NH₃⁺ in the dihydrochloride salt) can participate in:

  • Acylation : Reaction with acyl chlorides or anhydrides to form amides.

  • Schiff Base Formation : Condensation with aldehydes/ketones under mild acidic conditions.

Key Reaction Pathway

-CH2NH3+Base-CH2NH2RCOCl-CH2NHCOR+HCl\text{-CH}_2\text{NH}_3^+ \xrightarrow{\text{Base}} \text{-CH}_2\text{NH}_2 \xrightarrow{\text{RCOCl}} \text{-CH}_2\text{NHCOR} + \text{HCl}

Deprotonation (e.g., using NaHCO₃) is critical for activating the amine. This aligns with methods for similar aminomethylcycloalkanes in (EvitaChem).

Cyclopentanol Hydroxyl Group Reactions

The secondary alcohol (-OH) on the cyclopentane ring can undergo:

  • Esterification : With carboxylic acids (acid catalysis) or acyl chlorides.

  • Etherification : Williamson synthesis using alkyl halides.

Example Conditions

  • Esterification: Reacting with acetic anhydride in pyridine yields the acetate ester .

  • Etherification: Treatment with methyl iodide and Ag₂O forms the methyl ether .

Acid-Base Reactions

The dihydrochloride salt dissociates in aqueous solutions:

C10H17N4O2HClC10H17N4O2++2Cl\text{C}_{10}\text{H}_{17}\text{N}_4\text{O} \cdot 2\text{HCl} \leftrightarrow \text{C}_{10}\text{H}_{17}\text{N}_4\text{O}^{2+} + 2\text{Cl}^-

Adjusting pH can modulate solubility and reactivity. Neutralization with NaOH would free the base form, enhancing nucleophilicity of the amine and alcohol groups .

Stability and Degradation Pathways

  • Thermal Degradation : The triazole ring may decompose above 200°C, releasing NH₃ and forming nitriles .

  • Hydrolytic Stability : The dihydrochloride form is stable in acidic conditions but may hydrolyze in strong bases .

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structural framework allows it to interact with biological targets effectively. Research has highlighted its potential in several therapeutic areas:

  • Antimicrobial Activity : Triazole derivatives, including this compound, have been studied for their antibacterial and antifungal properties. The triazole ring is known to inhibit fungal cytochrome P450 enzymes, making it a target for antifungal drug design .
  • Anticancer Properties : Recent studies have indicated that triazole-containing compounds can exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of triazoles have been shown to inhibit aromatase enzymes, which are crucial in estrogen biosynthesis .
  • Neurological Applications : Some derivatives have demonstrated neuroprotective effects and potential applications in treating neurodegenerative diseases through modulation of neurotransmitter systems .

Agrochemical Applications

The compound's triazole moiety is also significant in agrochemistry:

  • Fungicides : Triazoles are widely used as fungicides in agriculture due to their ability to inhibit fungal growth. This compound can be explored for developing new fungicidal agents that are effective against resistant strains of pathogens .

Material Science Applications

The unique properties of rac-(1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol dihydrochloride extend into materials science:

  • Nonlinear Optical Properties : Triazole derivatives have been investigated for their nonlinear optical (NLO) properties. These materials can be utilized in photonic devices and sensors due to their ability to alter light properties when subjected to electric fields .
  • Polymer Stabilizers : The compound can serve as an additive in polymer formulations to enhance stability against environmental factors such as UV radiation and oxidation .

Case Studies

Several studies illustrate the applications of this compound:

StudyFocusFindings
Abdel-Wahab et al. (2023)Synthesis of Triazole DerivativesDemonstrated the synthesis and characterization of novel triazole compounds with potential anticancer activity .
Maghraby et al. (2023)Antiproliferative AgentsInvestigated the effects of 1,2,4-triazole hybrids on cancer cell lines; highlighted their potential therapeutic benefits .
Exploration of NLO PropertiesNonlinear Optical ApplicationsAnalyzed the electronic properties and stability of triazole derivatives for use in optoelectronic devices .

Mechanism of Action

The mechanism of action of rac-(1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Substituted Cyclopentanol Derivatives

(a) rac-(1R,2R,4S)-2-(Aminomethyl)-4-(5-ethyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol
  • Molecular Formula : C₁₀H₁₈N₄O
  • Key Difference : Ethyl substituent at the triazole 5-position instead of 4-methyl.
  • Impact : Increased lipophilicity may enhance membrane permeability but reduce aqueous solubility compared to the target compound .
(b) rac-(1R,2R,4S)-2-(Aminomethyl)-4-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]cyclopentan-1-ol
  • Molecular Formula : C₁₁H₂₀N₄O
  • Key Difference : Isopropyl group at the triazole 5-position.
(c) rac-(1R,2R,4S)-2-(Aminomethyl)-4-(5-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol (CAS: 2044705-44-2)
  • Key Difference : Methyl group at the triazole 5-position (positional isomer of the target compound).
  • Impact : Altered electronic distribution and steric effects may shift binding affinity or selectivity .

Backbone-Modified Analogues

(a) rac-(1R,2S)-2-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic Acid
  • Molecular Formula : C₈H₁₁N₃O₂
  • Key Differences: Cyclobutane instead of cyclopentanol backbone. Carboxylic acid replaces aminomethyl and hydroxyl groups.
  • Impact : Reduced hydrogen-bonding capacity and increased acidity may limit interactions with basic residues in target proteins .

Multi-Triazole Compounds

2,4,6-Tris((4H-1,2,4-triazol-3-yl)amino)benzonitrile (L4)
  • Molecular Formula : C₁₅H₁₂N₁₂
  • Key Differences : Three triazole groups attached to a benzonitrile core.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP<sup>*</sup> Water Solubility Key Substituent
Target Compound 269.2 ~1.2 (estimated) Moderate 4-Methyl-triazole
5-Ethyl-triazole variant 234.3 ~2.1 Low 5-Ethyl-triazole
5-Isopropyl-triazole variant 248.3 ~2.8 Very Low 5-Isopropyl-triazole
Cyclobutane-carboxylic acid 181.2 ~0.5 High Carboxylic acid

<sup>*</sup>LogP values estimated based on substituent hydrophobicity.

Research Implications

  • Substituent Position Matters : The 4-methyl group on the triazole (target compound) likely optimizes steric and electronic interactions compared to 5-substituted isomers .
  • Backbone Rigidity: Cyclopentanol’s five-membered ring balances conformational flexibility and stability, whereas cyclobutane derivatives may be too rigid for adaptive binding .
  • Salt Form : The dihydrochloride form of the target compound enhances bioavailability compared to free-base analogs .

Biological Activity

The compound rac-(1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol dihydrochloride (CAS Number: 2138236-15-2) is a derivative of triazole that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H20N4O·2HCl
  • Molecular Weight : 224.30 g/mol
  • Structure : The compound contains a cyclopentanol core substituted with an aminomethyl group and a triazole moiety, which is essential for its biological activity.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly focusing on its anti-inflammatory and antimicrobial properties. The following sections detail specific findings related to these activities.

Anti-inflammatory Activity

Research indicates that derivatives of triazole compounds exhibit significant anti-inflammatory effects. In a study assessing the biological activity of several triazole derivatives, it was found that compounds similar to rac-(1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol demonstrated notable inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) . The presence of the triazole ring is believed to enhance this activity by modulating immune responses.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies have demonstrated efficacy against various Gram-positive and Gram-negative bacterial strains. For instance, similar triazole derivatives were evaluated for their antimicrobial potential and showed effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli .

The mechanism by which rac-(1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol exerts its effects is linked to its interaction with specific biological targets:

  • Cytokine Modulation : The compound influences the release of cytokines involved in inflammatory responses.
  • Enzyme Inhibition : Triazole derivatives often act as inhibitors of metabolic enzymes such as carbonic anhydrase II . This inhibition can lead to altered physiological responses beneficial in treating conditions like glaucoma and mountain sickness.

Case Studies

Several studies have highlighted the biological activities of rac-(1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol:

StudyFindings
Demonstrated low toxicity in PBMC cultures with viable cell counts ranging from 94.71% to 96.72%.
Showed significant inhibition of TNF-α release and high antimicrobial activity against various bacterial strains.
Evaluated the compound's structure–activity relationship (SAR), confirming enhanced biological potential due to specific substitutions on the triazole ring.

Q & A

Q. Table 1: Synthetic Routes Comparison

MethodCatalystTemperatureYieldPurityReference
CyclopropanationRhodium-20°C75%95%
Diazo-Olefin ReactionCopper0°C68%90%

Basic: Which analytical techniques are most effective for structural and stereochemical characterization?

Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms substituent positions and ring strain effects. NOESY experiments verify stereochemistry .
  • X-ray Crystallography : Resolves absolute configuration, particularly for the cyclopropane and triazole moieties .
  • HPLC-MS : Quantifies purity and detects trace byproducts using C18 columns and ESI-MS for mass confirmation .

Advanced: How can computational modeling optimize reaction pathways for this compound?

Answer:

  • Quantum Chemical Calculations : Predict transition states and reaction barriers (e.g., DFT methods) to identify optimal conditions for cyclopropanation .
  • Reaction Path Search : ICReDD’s approach combines computational and experimental data to narrow down conditions (e.g., solvent, catalyst loading) .
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .

Q. Table 2: Computational Parameters

ParameterValue/ModelApplicationReference
DFT FunctionalB3LYP/6-31G(d)Cyclopropane stability
Docking SoftwareAutoDock VinaEnzyme binding affinity

Advanced: What experimental designs address discrepancies in reported biological activity data?

Answer:

  • Standardized Assays : Use uniform in vitro protocols (e.g., FRET-based enzyme inhibition) across studies to reduce variability .
  • Control Compounds : Include known inhibitors (e.g., triazole derivatives) to benchmark activity .
  • Data Integration : Cross-validate results with computational models (e.g., ICReDD’s feedback loop) to reconcile contradictions .

Advanced: How can enantiomers be resolved to study their distinct pharmacological profiles?

Answer:

  • Chiral Stationary Phases : Use amylose- or cellulose-based columns for HPLC separation .
  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer from a prochiral precursor .
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

Advanced: What scaling challenges arise in pilot-scale synthesis, and how are they mitigated?

Answer:

  • Reactor Design : Continuous flow systems improve heat/mass transfer for exothermic cyclopropanation steps .
  • Catalyst Recycling : Immobilized metal catalysts reduce costs and waste .
  • Process Analytics : In-line FTIR monitors reaction progress to maintain stereochemical integrity .

Advanced: How does the triazole moiety influence the compound’s reactivity in biological systems?

Answer:

  • Hydrogen Bonding : The triazole’s N-atoms interact with enzyme active sites (e.g., cytochrome P450), validated by mutagenesis studies .
  • Metabolic Stability : Triazole rings resist oxidative degradation, enhancing pharmacokinetic profiles in vivo .

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